molecular formula C17H13FN2OS B15037751 (5Z)-2-[(4-fluorophenyl)amino]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-fluorophenyl)amino]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15037751
M. Wt: 312.4 g/mol
InChI Key: LYLMAYNWKANAOV-GDNBJRDFSA-N
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Description

(5Z)-2-[(4-FLUOROPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring substituted with fluorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-FLUOROPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process. The reaction mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-FLUOROPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolone ring.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylphenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced thiazolone derivatives. Substitution reactions can lead to various substituted thiazolone compounds.

Scientific Research Applications

(5Z)-2-[(4-FLUOROPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-FLUOROPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: Similar structure with a chlorine atom instead of fluorine.

    (5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: Similar structure with a bromine atom instead of fluorine.

    (5Z)-2-[(4-IODOPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of (5Z)-2-[(4-FLUOROPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13FN2OS/c1-11-2-4-12(5-3-11)10-15-16(21)20-17(22-15)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

LYLMAYNWKANAOV-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2

Origin of Product

United States

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